molecular formula C16H16N2O2S B5755936 N-(anilinocarbonothioyl)-4-ethoxybenzamide

N-(anilinocarbonothioyl)-4-ethoxybenzamide

Cat. No. B5755936
M. Wt: 300.4 g/mol
InChI Key: YGNSYOXNXMJAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(anilinocarbonothioyl)-4-ethoxybenzamide, also known as AEBSF, is a commonly used serine protease inhibitor in scientific research. It is a synthetic compound that is widely used in biochemical and physiological studies to understand the functions of serine proteases.

Mechanism of Action

N-(anilinocarbonothioyl)-4-ethoxybenzamide irreversibly inhibits serine proteases by covalently binding to the active site of the enzyme. It reacts with the serine residue in the active site, forming a stable thioester bond and blocking the protease activity. N-(anilinocarbonothioyl)-4-ethoxybenzamide is selective for serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-4-ethoxybenzamide is used to study the functions of serine proteases in various biological processes. It has been shown to inhibit the activity of coagulation factors, such as thrombin and factor Xa, and fibrinolytic enzymes, such as plasmin and urokinase. N-(anilinocarbonothioyl)-4-ethoxybenzamide has also been shown to inhibit the activity of proteases involved in inflammation, such as elastase and cathepsin G. In cancer research, N-(anilinocarbonothioyl)-4-ethoxybenzamide is used to inhibit the activity of proteases involved in tumor invasion and metastasis.

Advantages and Limitations for Lab Experiments

N-(anilinocarbonothioyl)-4-ethoxybenzamide is a widely used serine protease inhibitor in scientific research due to its high specificity and irreversible inhibition. It allows for the isolation and purification of specific proteins by inhibiting the activity of proteases in cell lysates and tissue extracts. However, N-(anilinocarbonothioyl)-4-ethoxybenzamide has some limitations, including its potential toxicity and the possibility of off-target effects. It is important to use N-(anilinocarbonothioyl)-4-ethoxybenzamide at the appropriate concentration and to confirm the specificity of the inhibitor for the target protease.

Future Directions

There are several future directions for the use of N-(anilinocarbonothioyl)-4-ethoxybenzamide in scientific research. One area of interest is the development of more selective and potent serine protease inhibitors for use in drug discovery. Another area of interest is the study of the roles of serine proteases in various diseases, including cancer, inflammation, and thrombosis. Additionally, the use of N-(anilinocarbonothioyl)-4-ethoxybenzamide in combination with other inhibitors and drugs may provide new insights into the functions of serine proteases in biological processes.

Synthesis Methods

N-(anilinocarbonothioyl)-4-ethoxybenzamide is synthesized by the reaction of 4-ethoxybenzoyl chloride with aniline in the presence of a base, followed by the reaction of the resulting product with carbon disulfide and sodium hydroxide. The final product is purified by recrystallization.

Scientific Research Applications

N-(anilinocarbonothioyl)-4-ethoxybenzamide is a widely used serine protease inhibitor in scientific research. It is used to study the functions of serine proteases in various biological processes, including blood coagulation, fibrinolysis, inflammation, and cancer. N-(anilinocarbonothioyl)-4-ethoxybenzamide is also used to inhibit the activity of proteases in cell lysates and tissue extracts, which allows for the isolation and purification of specific proteins.

properties

IUPAC Name

4-ethoxy-N-(phenylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-2-20-14-10-8-12(9-11-14)15(19)18-16(21)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNSYOXNXMJAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(phenylcarbamothioyl)benzamide

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